molecular formula C8H4N4O4 B13786777 6,7-Dinitroquinoxaline CAS No. 68836-13-5

6,7-Dinitroquinoxaline

Número de catálogo: B13786777
Número CAS: 68836-13-5
Peso molecular: 220.14 g/mol
Clave InChI: MRCFKNAXRGITFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7-Dinitroquinoxaline is a chemical compound with the molecular formula C8H4N4O6. It is a derivative of quinoxaline, characterized by the presence of two nitro groups at the 6 and 7 positions of the quinoxaline ring. This compound is known for its role as a competitive antagonist at ionotropic glutamate receptors, specifically AMPA and kainate receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dinitroquinoxaline typically involves the nitration of quinoxaline derivatives. One common method includes the nitration of 1,2-diamino-4-halobenzenes followed by condensation with glyoxal. The reaction conditions often involve the use of strong acids like nitric acid and acetic acid, and the process may require careful temperature control to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dinitroquinoxaline undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products Formed

Mecanismo De Acción

6,7-Dinitroquinoxaline exerts its effects by competitively binding to the ligand-binding domain of AMPA and kainate receptors, preventing the binding of glutamate. This inhibition blocks the excitatory synaptic transmission mediated by these receptors. The compound’s action is highly specific to non-NMDA receptors, making it a valuable tool in neuropharmacological research .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

6,7-Dinitroquinoxaline is unique due to its high specificity and potency as a non-NMDA receptor antagonist. Its ability to selectively inhibit AMPA and kainate receptors without affecting NMDA receptors makes it a crucial compound for studying excitatory neurotransmission and developing targeted therapies .

Propiedades

Número CAS

68836-13-5

Fórmula molecular

C8H4N4O4

Peso molecular

220.14 g/mol

Nombre IUPAC

6,7-dinitroquinoxaline

InChI

InChI=1S/C8H4N4O4/c13-11(14)7-3-5-6(10-2-1-9-5)4-8(7)12(15)16/h1-4H

Clave InChI

MRCFKNAXRGITFV-UHFFFAOYSA-N

SMILES canónico

C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])[N+](=O)[O-]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.